(5-Chloro-1,3-thiazol-2-YL)methanol chemical properties
(5-Chloro-1,3-thiazol-2-YL)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (5-Chloro-1,3-thiazol-2-yl)methanol
Introduction
(5-Chloro-1,3-thiazol-2-yl)methanol is a heterocyclic organic compound featuring a core thiazole ring, a functional group of significant interest in medicinal and materials chemistry. The thiazole moiety, a five-membered aromatic ring containing both sulfur and nitrogen, is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The strategic placement of a chloro group at the 5-position and a hydroxymethyl group at the 2-position endows this molecule with a unique reactivity profile, establishing it as a versatile synthetic intermediate for drug discovery and agrochemical development.[3][4][5]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of (5-Chloro-1,3-thiazol-2-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate its use in the laboratory.
Compound Identification and Physicochemical Properties
Precise identification is the cornerstone of any chemical research. The fundamental properties of (5-Chloro-1,3-thiazol-2-yl)methanol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 50398-78-2 | [6][7] |
| Molecular Formula | C₄H₄ClNOS | [8] |
| Molecular Weight | 149.60 g/mol | [8] |
| IUPAC Name | (5-chloro-1,3-thiazol-2-yl)methanol | |
| Physical Form | Solid | |
| SMILES String | OCc1nc(Cl)s1 | |
| InChI Key | PEOOQVDIOJQJHW-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for (5-Chloro-1,3-thiazol-2-yl)methanol is not prominently documented, a reliable route can be designed based on standard transformations of related thiazole derivatives. A highly plausible approach involves the reduction of a corresponding aldehyde or carboxylic acid derivative, which are often more accessible synthetically.
Plausible Synthetic Workflow
The diagram below illustrates a logical workflow for the synthesis and subsequent purification of the target compound from a commercially available precursor, 5-chloro-1,3-thiazole-2-carbaldehyde.
Caption: Workflow for synthesis and purification.
Experimental Protocol: Synthesis via Aldehyde Reduction
This protocol describes a standard laboratory-scale synthesis. The causality behind this choice is the high selectivity and mild conditions offered by sodium borohydride for reducing aldehydes to primary alcohols without affecting the chloro-substituted aromatic ring.
-
Reaction Setup : To a stirred solution of 5-chloro-1,3-thiazole-2-carbaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M) in a round-bottom flask, cool the mixture to 0°C using an ice bath.
-
Reagent Addition : Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Monitoring : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching : Carefully quench the reaction by slowly adding deionized water or 1M HCl at 0°C to decompose any excess NaBH₄.
-
Extraction : Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the resulting aqueous residue between ethyl acetate and water. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Experimental Protocol: Purification by Column Chromatography
-
Column Packing : Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column for flash chromatography.
-
Sample Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The polarity of the mobile phase is gradually increased to first elute non-polar impurities, followed by the target compound.
-
Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal : Remove the solvent from the combined pure fractions using a rotary evaporator to yield (5-Chloro-1,3-thiazol-2-yl)methanol as a purified solid.
Spectroscopic and Analytical Characterization
While specific experimental data from vendors is often not available for specialized reagents, the structure of (5-Chloro-1,3-thiazol-2-yl)methanol can be reliably confirmed using standard spectroscopic techniques. The following data are predicted based on the chemical structure and established spectroscopic principles.[9]
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.45 | Singlet (s) | 1H | H-4 (thiazole) | Aromatic proton on the electron-deficient thiazole ring. |
| ~4.85 | Singlet (s) | 2H | -CH ₂OH | Methylene protons adjacent to an oxygen and the thiazole ring. |
| ~2.5-3.5 | Broad Singlet (br s) | 1H | -OH | Labile proton, shift is concentration-dependent and exchanges with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.0 | C -2 (thiazole) | Carbon attached to N, S, and the CH₂OH group. |
| ~140.0 | C -4 (thiazole) | Aromatic CH carbon. |
| ~125.0 | C -5 (thiazole) | Carbon bearing the chloro substituent. |
| ~60.0 | -C H₂OH | Methylene carbon of the primary alcohol. |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100 | C-H stretch (aromatic) | Thiazole ring C-H |
| ~2920 | C-H stretch (aliphatic) | Methylene (-CH₂) |
| 1550-1450 | C=N, C=C stretch | Thiazole ring |
| ~1050 | C-O stretch | Primary alcohol |
| ~800 | C-Cl stretch | Chloro-aromatic |
Table 4: Predicted Mass Spectrometry (EI) Data
| m/z | Assignment | Rationale |
|---|---|---|
| 149/151 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine (³⁵Cl/³⁷Cl). |
| 120/122 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |
| 114 | [M - Cl]⁺ | Loss of the chlorine radical. |
Analytical Workflow
Caption: Logical flow of spectroscopic analysis.
Chemical Reactivity and Mechanistic Insights
The utility of (5-Chloro-1,3-thiazol-2-yl)methanol as a synthetic intermediate stems from the distinct reactivity of its functional groups.
-
Hydroxymethyl Group (-CH₂OH) : As a primary alcohol, this group is the most versatile site for modification. It can be readily:
-
Oxidized to the corresponding aldehyde or carboxylic acid using reagents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) for the aldehyde, or stronger oxidants like potassium permanganate (KMnO₄) for the carboxylic acid.
-
Esterified by reacting with carboxylic acids (Fischer esterification) or acyl chlorides/anhydrides.
-
Converted to an ether via Williamson ether synthesis (after deprotonation to the alkoxide).
-
Substituted with other halides (e.g., using SOCl₂ to form the chloromethyl derivative), creating an electrophilic site.
-
-
Thiazole Ring : The aromatic thiazole ring is relatively electron-deficient.[1]
-
The C-H bond at the 4-position can potentially be deprotonated with a strong base to form an organometallic species for further functionalization.
-
The ring nitrogen is a site of basicity and can be protonated or alkylated.
-
-
Chloro Group (-Cl) : The C5-chloro group is attached to an aromatic ring, making it less susceptible to standard nucleophilic substitution than an alkyl chloride. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds at this position.
Caption: Key reactive sites on the molecule.
Applications in Research and Development
The true value of (5-Chloro-1,3-thiazol-2-yl)methanol lies in its application as a molecular building block.
-
Drug Discovery : The thiazole scaffold is a "privileged structure" in medicinal chemistry, found in drugs with anti-cancer, anti-bacterial, anti-fungal, and anti-inflammatory properties.[1][2] This compound allows for the synthesis of novel derivatives where the -CH₂OH group can be modified to introduce pharmacophores or linking groups, while the -Cl at C5 can be used to modulate electronic properties or serve as a handle for late-stage functionalization.[10]
-
Agrochemicals : The 2-chloro-5-substituted-methylthiazole motif is central to the structure of neonicotinoid insecticides like Thiamethoxam and Clothianidin.[4][11] (5-Chloro-1,3-thiazol-2-yl)methanol provides an isomeric scaffold that is invaluable for synthesizing new pesticide candidates and conducting structure-activity relationship (SAR) studies to develop agents with improved efficacy or selectivity.
-
Materials Science : Heterocyclic compounds are being explored for applications in organic electronics. Thiazole-containing polymers and small molecules can possess interesting optical and electronic properties. This compound can serve as a monomer or precursor for such advanced materials.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for (5-Chloro-1,3-thiazol-2-yl)methanol is not widely available, data from its isomer, (2-Chloro-1,3-thiazol-5-yl)methanol, and general chemical safety principles should be strictly followed.
-
Hazard Classification : Assumed to be harmful if swallowed (Acute Toxicity 4, Oral), a skin irritant (Skin Irritation 2), and capable of causing serious eye damage (Eye Damage 1).[12]
-
Personal Protective Equipment (PPE) : Always wear safety glasses with side shields or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13] Avoid creating dust.
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin : Wash off with soap and plenty of water. Remove contaminated clothing.
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation : Move to fresh air. If breathing is difficult, give oxygen.
-
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place. Store at room temperature is generally acceptable.
Conclusion
(5-Chloro-1,3-thiazol-2-yl)methanol is a valuable and versatile chemical intermediate. Its trifunctional nature—a reactive primary alcohol, a modifiable chloro-substituent, and a biologically relevant thiazole core—makes it a powerful tool for synthetic chemists. By understanding its physicochemical properties, reactivity, and handling requirements, researchers can effectively leverage this compound to construct novel molecules for a wide array of applications, from life-saving pharmaceuticals to advanced agricultural products.
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